molecular formula C22H30N6O4 B11322662 N-(3,5-dimethoxyphenyl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

N-(3,5-dimethoxyphenyl)-4-(2-methyl-6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B11322662
M. Wt: 442.5 g/mol
InChI Key: HTDADDNLPUUTAL-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a phenyl group substituted with methoxy groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Pyrimidine Ring: This step involves the condensation of suitable precursors, such as amidines or guanidines, with diketones or other carbonyl compounds.

    Attachment of the Phenyl Group: The phenyl group with methoxy substituents can be introduced through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the piperazine, pyrimidine, and phenyl moieties under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be used under hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the pyrimidine ring can yield dihydropyrimidines.

Scientific Research Applications

N-(3,5-DIMETHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: It could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the piperazine and pyrimidine rings suggests that it may interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

N-(3,5-DIMETHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE: can be compared with other similar compounds, such as:

    N-(3,5-DIMETHOXYPHENYL)METHYLIDENE-2-(2-THIENYL)ACETOHYDRAZIDE: This compound has a similar phenyl group with methoxy substituents but differs in the presence of a thienyl group and an aceto-hydrazide moiety.

    N-(1-(3-METHOXYPHENYL)ETHYLIDENE)-2-(2-THIENYL)ACETOHYDRAZIDE: This compound also has a methoxy-substituted phenyl group but differs in the presence of an ethylidene group and a thienyl group.

The uniqueness of N-(3,5-DIMETHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE lies in its combination of a piperazine ring, a pyrimidine ring, and a phenyl group with methoxy substituents, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H30N6O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide

InChI

InChI=1S/C22H30N6O4/c1-16-23-20(15-21(24-16)27-8-10-32-11-9-27)26-4-6-28(7-5-26)22(29)25-17-12-18(30-2)14-19(13-17)31-3/h12-15H,4-11H2,1-3H3,(H,25,29)

InChI Key

HTDADDNLPUUTAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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